(R)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid
Overview
Description
®-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a methanesulfonyl group, and a cyclopentyl ring with a ketone functional group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is chlorinated at the 3-position and sulfonated at the 4-position using chlorinating and sulfonating agents, respectively.
Cyclopentyl Ring Formation: The cyclopentyl ring with a ketone functional group is synthesized separately through a series of reactions, including cyclization and oxidation.
Coupling Reaction: The phenyl and cyclopentyl intermediates are coupled together using a suitable coupling reagent under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ketone functional group in the cyclopentyl ring, converting it to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenyl derivatives, depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties, such as increased thermal stability or chemical resistance.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Protein Binding: Its unique structure allows it to bind to specific proteins, facilitating the study of protein-ligand interactions.
Medicine:
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Its potential therapeutic properties make it valuable in the pharmaceutical industry for the development of new medications.
Mechanism of Action
The mechanism of action of ®-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to active sites of enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, inhibition of a key enzyme in a metabolic pathway can result in the accumulation or depletion of specific metabolites, leading to therapeutic effects.
Comparison with Similar Compounds
®-2-(3-Chloro-4-methylphenyl)-3-(2-oxocyclopentyl)propionic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
®-2-(3-Bromo-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid: Similar structure but with a bromo group instead of a chloro group.
(S)-2-(3-Chloro-4-methanesulfonylphenyl)-3-(2-oxocyclopentyl)propionic acid: Enantiomer of the compound with (S)-configuration.
Uniqueness: The presence of the methanesulfonyl group and the specific ®-configuration contribute to the compound’s unique properties, such as its binding affinity to certain molecular targets and its reactivity in chemical reactions. These features distinguish it from similar compounds and make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-(2-oxocyclopentyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO5S/c1-22(20,21)14-6-5-9(8-12(14)16)11(15(18)19)7-10-3-2-4-13(10)17/h5-6,8,10-11H,2-4,7H2,1H3,(H,18,19)/t10?,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXGGUSHFUXQHF-RRKGBCIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610356 | |
Record name | (2R)-2-[3-Chloro-4-(methanesulfonyl)phenyl]-3-(2-oxocyclopentyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625113-52-2 | |
Record name | (2R)-2-[3-Chloro-4-(methanesulfonyl)phenyl]-3-(2-oxocyclopentyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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